molecular formula C6H15AsO4 B090927 Triethyl arsenate CAS No. 15606-95-8

Triethyl arsenate

Cat. No.: B090927
CAS No.: 15606-95-8
M. Wt: 226.1 g/mol
InChI Key: MGRFDZWQSJNJQP-UHFFFAOYSA-N
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Description

Triethyl arsenate is an organic compound with the chemical formula C6H15AsO4. It is a derivative of arsenic acid where the hydrogen atoms are replaced by ethyl groups. This compound is known for its applications in various fields, including the semiconductor industry and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethyl arsenate can be synthesized through the esterification of arsenic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The general reaction is as follows:

H3AsO4+3C2H5OHC6H15AsO4+3H2O\text{H}_3\text{AsO}_4 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_{15}\text{AsO}_4 + 3 \text{H}_2\text{O} H3​AsO4​+3C2​H5​OH→C6​H15​AsO4​+3H2​O

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity reagents and controlled reaction environments are crucial to minimize impurities.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where it is converted to higher oxidation states of arsenic.

    Reduction: It can also be reduced to lower oxidation states, such as arsenic trioxide.

    Substitution: The ethyl groups in this compound can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products Formed:

    Oxidation: Arsenic pentoxide.

    Reduction: Arsenic trioxide.

    Substitution: Various alkyl or aryl arsenates.

Scientific Research Applications

Triethyl arsenate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.

    Biology: Studied for its effects on biological systems, particularly its toxicity and potential therapeutic applications.

    Medicine: Investigated for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the semiconductor industry as a doping agent to modify the electrical properties of materials.

Mechanism of Action

The mechanism of action of triethyl arsenate involves its interaction with cellular components, leading to various biochemical effects. It can inhibit enzyme activity by binding to thiol groups, disrupt cellular respiration, and induce oxidative stress. These actions result in cell death, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

    Arsenic Trioxide: Used in cancer treatment, particularly for acute promyelocytic leukemia.

    Arsenic Acid: A precursor for various arsenic compounds.

    Dimethyl Arsenate: Another organic arsenic compound with similar properties.

Uniqueness: Triethyl arsenate is unique due to its specific structure, which allows it to be used as a doping agent in the semiconductor industry. Its ability to undergo various chemical reactions also makes it a versatile reagent in organic synthesis.

Biological Activity

Triethyl arsenate (TEA), with the chemical formula C6H15AsO4\text{C}_6\text{H}_{15}\text{AsO}_4, is an organic arsenic compound that has garnered attention in both scientific research and industrial applications. This article delves into its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic uses, supported by relevant data tables and case studies.

Chemical Structure:

  • Molecular Formula: C6H15AsO4\text{C}_6\text{H}_{15}\text{AsO}_4
  • CAS Number: 15606-95-8
  • IUPAC Name: this compound

Synthesis:
TEA can be synthesized through the esterification of arsenic acid with ethanol, typically using sulfuric acid as a catalyst. The reaction can be represented as follows:

H3AsO4+3C2H5OHC6H15AsO4+3H2O\text{H}_3\text{AsO}_4+3\text{C}_2\text{H}_5\text{OH}\rightarrow \text{C}_6\text{H}_{15}\text{AsO}_4+3\text{H}_2\text{O}

The biological activity of TEA is primarily attributed to its interaction with cellular components. It exhibits several mechanisms:

  • Enzyme Inhibition: TEA can inhibit the activity of various enzymes by binding to thiol groups, which disrupts normal cellular functions.
  • Oxidative Stress Induction: It induces oxidative stress in cells, leading to cellular damage and apoptosis.
  • Cell Death: The compound's ability to induce apoptosis has been investigated in cancer cells, suggesting potential therapeutic applications in oncology .

Toxicity Profile

TEA is classified as a carcinogen (Category 1) and poses significant health risks upon exposure. Its toxicity is influenced by several factors:

  • Oxidation State: The toxicity of arsenic compounds varies significantly with their oxidation state. Trivalent forms are generally more toxic than pentavalent forms.
  • Biomethylation: TEA undergoes biomethylation in biological systems, producing metabolites that can exhibit varying degrees of toxicity. For instance, trivalent methylated species are often more toxic than their pentavalent counterparts .

Table 1: Toxicity Comparison of Arsenic Compounds

CompoundOxidation StateToxicity LevelMechanism of Action
This compoundTrivalentHighEnzyme inhibition, oxidative stress
Arsenic TrioxideTrivalentVery HighDNA damage, apoptosis
Dimethyl ArsenateTrivalentModerateEnzyme inhibition
Methyl ArsenatePentavalentLowLess interaction with thiol groups

Case Studies

  • Cancer Therapeutics:
    Research has indicated that TEA can induce apoptosis in various cancer cell lines. For instance, studies on leukemia cells have shown that TEA's mechanism involves the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic pathways .
  • Environmental Impact:
    A study evaluated the effects of TEA on aquatic organisms, revealing significant bioaccumulation and toxicity at elevated concentrations. This highlights concerns regarding environmental exposure and the need for careful handling in industrial applications .
  • Industrial Applications:
    In the semiconductor industry, TEA is utilized as a doping agent to modify electrical properties. However, its use is closely monitored due to its hazardous nature and potential health risks associated with exposure .

Properties

IUPAC Name

triethyl arsorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15AsO4/c1-4-9-7(8,10-5-2)11-6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRFDZWQSJNJQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[As](=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15AsO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166036
Record name Triethyl arsenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15606-95-8
Record name Triethyl arsenate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15606-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethyl arsenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015606958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triethyl arsenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethyl arsenate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.611
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Arsenic acid (H3AsO4), triethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.861
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the regulatory concerns surrounding Triethyl Arsenate?

A1: this compound is classified as a Substance of Very High Concern (SVHC) by the European Chemicals Agency (ECHA). [] This classification highlights its potential risks to human health and the environment, necessitating strict regulations for its use and handling.

Q2: How reliable are computational methods for predicting the eco-environmental toxicity of this compound?

A2: While Quantitative Structure Activity Relationship (QSAR) models like ECOSAR can be helpful for predicting eco-environmental toxicity, their accuracy for this compound is limited. [] Research indicates low confidence in ECOSAR predictions for this compound, suggesting a need for further experimental validation.

Q3: How is this compound quantified in complex mixtures?

A3: Polarized energy dispersive X-ray fluorescence spectrometry (EDXRFS) can be used to determine the presence of elements like Arsenic in plastic materials. [] By measuring the Arsenic content, the amount of this compound can be estimated using conversion factors, aiding in the monitoring and control of this SVHC in various products.

Q4: What are the potential challenges in accurately determining this compound levels in consumer products?

A4: Determining this compound levels in products like plastics relies on measuring elemental Arsenic and then calculating the compound's amount using conversion factors. [] This indirect method may not always accurately reflect the actual this compound concentration, especially if other Arsenic-containing compounds are present. This highlights the need for more specific and sensitive analytical methods for accurate quantification.

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